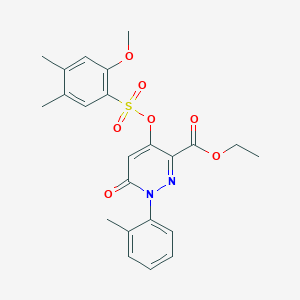
Ethyl 4-(((2-methoxy-4,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(((2-methoxy-4,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C23H24N2O7S and its molecular weight is 472.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 4-(((2-methoxy-4,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and case studies related to this compound.
- Molecular Formula : C23H24N2O7S
- Molecular Weight : 472.5 g/mol
- CAS Number : 899728-67-7
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Sulfonyl Chloride : The precursor 2-methoxy-4,5-dimethylbenzenesulfonyl chloride is synthesized via chlorosulfonic acid reaction.
- Amidation Reaction : The sulfonyl chloride is reacted with ethyl 3-carboxylic acid derivatives in the presence of a base to form the final product.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related compounds have shown IC50 values against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) ranging from 0.02 to 0.08μmol mL .
| Compound | Cell Line | IC50 (μmol/mL) |
|---|---|---|
| 10a | A549 | 0.02 |
| 11c | HCT116 | 0.06 |
| 11e | MCF-7 | 0.04 |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Compounds with similar sulfonamide groups have demonstrated activity against various bacterial strains with IC90 values ranging from 0.058 to 0.22μg/mL .
Structure-Activity Relationship (SAR)
The SAR studies emphasize that modifications in the phenolic and sulfonamide structures significantly influence biological activity. For example:
- Substitution on the aromatic ring can enhance potency.
- The presence of electron-withdrawing groups increases interaction with biological targets.
Study on Anticancer Properties
In a recent study, a series of derivatives based on the core structure of this compound were tested against multiple cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity while maintaining low toxicity levels in normal cells .
Antimycobacterial Screening
Another study evaluated the antimycobacterial activity of related compounds against Mycobacterium tuberculosis. The derivatives showed promising results with significant inhibition at low concentrations, suggesting their potential as therapeutic agents in treating tuberculosis .
特性
IUPAC Name |
ethyl 4-(2-methoxy-4,5-dimethylphenyl)sulfonyloxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O7S/c1-6-31-23(27)22-19(13-21(26)25(24-22)17-10-8-7-9-14(17)2)32-33(28,29)20-12-16(4)15(3)11-18(20)30-5/h7-13H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBJTNZFOHYFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=C(C(=C2)C)C)OC)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














